molecular formula C20H28BrNO3 B6026464 4-tert-butylcyclohexyl 4-[(4-bromophenyl)amino]-4-oxobutanoate

4-tert-butylcyclohexyl 4-[(4-bromophenyl)amino]-4-oxobutanoate

Cat. No. B6026464
M. Wt: 410.3 g/mol
InChI Key: USIHFKKMQCDUFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-tert-butylcyclohexyl 4-[(4-bromophenyl)amino]-4-oxobutanoate (referred to as TBCO) is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. TBCO is a derivative of cyclohexanone and has a bromophenylamino group attached to it.

Scientific Research Applications

TBCO has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, TBCO has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs. In materials science, TBCO has been used as a building block for the synthesis of novel polymers and materials. In catalysis, TBCO has been used as a ligand for the synthesis of new catalysts.

Mechanism of Action

The mechanism of action of TBCO is not fully understood, but it is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins, which are involved in inflammation and pain. TBCO has been shown to selectively inhibit COX-2, which is the isoform of COX that is responsible for inflammation and pain.
Biochemical and Physiological Effects
TBCO has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to have a low toxicity profile, making it a potentially safe candidate for the development of new drugs. TBCO has been shown to have a half-life of approximately 2 hours in rats, indicating that it is rapidly metabolized and eliminated from the body.

Advantages and Limitations for Lab Experiments

One advantage of TBCO is its low toxicity profile, which makes it a potentially safe candidate for the development of new drugs. However, one limitation of TBCO is its limited solubility in water, which can make it difficult to work with in certain lab experiments.

Future Directions

There are several future directions for the study of TBCO. One direction is the development of new drugs based on TBCO for the treatment of inflammatory and pain-related conditions. Another direction is the synthesis of new materials and polymers based on TBCO for various applications. Finally, the use of TBCO as a ligand for the synthesis of new catalysts is an area of future research.

Synthesis Methods

The synthesis of TBCO involves a multi-step process that starts with the reaction of cyclohexanone with tert-butyl hydroperoxide in the presence of sodium hydroxide to form tert-butyl cyclohexanol. This is then reacted with 4-bromophenylhydrazine in the presence of acetic acid to form 4-tert-butylcyclohexyl hydrazine. The final step involves the reaction of 4-tert-butylcyclohexyl hydrazine with 4-oxobutanoic acid in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) to form TBCO.

properties

IUPAC Name

(4-tert-butylcyclohexyl) 4-(4-bromoanilino)-4-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28BrNO3/c1-20(2,3)14-4-10-17(11-5-14)25-19(24)13-12-18(23)22-16-8-6-15(21)7-9-16/h6-9,14,17H,4-5,10-13H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USIHFKKMQCDUFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC(CC1)OC(=O)CCC(=O)NC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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